molecular formula C17H28O4 B14207973 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL CAS No. 823816-12-2

4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL

Cat. No.: B14207973
CAS No.: 823816-12-2
M. Wt: 296.4 g/mol
InChI Key: KCCPSTVBHOSPKA-UHFFFAOYSA-N
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Description

4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL is an organic compound with a complex structure that includes multiple methoxymethyl and trimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then subjected to a series of reactions, including alkylation and etherification, to introduce the methoxymethyl and trimethyl groups. The final step involves the addition of the butan-1-OL moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL acetate
  • 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

823816-12-2

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol

InChI

InChI=1S/C17H28O4/c1-12-15(10-19-4)13(2)17(21-9-7-6-8-18)14(3)16(12)11-20-5/h18H,6-11H2,1-5H3

InChI Key

KCCPSTVBHOSPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1COC)C)OCCCCO)C)COC

Origin of Product

United States

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